Cas no 40575-20-0 (4-Chloro-5-(trifluoromethoxy)quinoline)

4-Chloro-5-(trifluoromethoxy)quinoline is a fluorinated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its key structural features—a chloro substituent at the 4-position and a trifluoromethoxy group at the 5-position—enhance its reactivity and stability, making it a valuable intermediate in the synthesis of bioactive compounds. The trifluoromethoxy group contributes to improved lipophilicity and metabolic resistance, while the chloro group facilitates further functionalization. This compound is particularly useful in the development of heterocyclic scaffolds for medicinal chemistry applications, including potential antimicrobial and anticancer agents. Its high purity and well-defined synthetic pathway ensure reproducibility in research and industrial settings.
4-Chloro-5-(trifluoromethoxy)quinoline structure
40575-20-0 structure
Product Name:4-Chloro-5-(trifluoromethoxy)quinoline
CAS No:40575-20-0
MF:C10H5ClF3NO
MW:247.601011991501
CID:1088879
PubChem ID:71721043
Update Time:2025-06-09

4-Chloro-5-(trifluoromethoxy)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-5-(trifluoromethoxy)quinoline
    • DTXSID80856901
    • 40575-20-0
    • SB69055
    • Inchi: 1S/C10H5ClF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H
    • InChI Key: LHTVBFMLLJOIPK-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C2C=CC=C(C2=1)OC(F)(F)F

Computed Properties

  • Exact Mass: 247.0011760g/mol
  • Monoisotopic Mass: 247.0011760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 22.1Ų

4-Chloro-5-(trifluoromethoxy)quinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM143112-1g
4-chloro-5-(trifluoromethoxy)quinoline
40575-20-0 95%
1g
$405 2021-08-05
Chemenu
CM143112-1g
4-chloro-5-(trifluoromethoxy)quinoline
40575-20-0 95%
1g
$*** 2023-05-30
Alichem
A189004406-1g
4-Chloro-5-(trifluoromethoxy)quinoline
40575-20-0 95%
1g
$357.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735435-1g
4-Chloro-5-(trifluoromethoxy)quinoline
40575-20-0 98%
1g
¥3175.00 2024-05-14

Additional information on 4-Chloro-5-(trifluoromethoxy)quinoline

Comprehensive Overview of 4-Chloro-5-(trifluoromethoxy)quinoline (CAS No. 40575-20-0)

4-Chloro-5-(trifluoromethoxy)quinoline (CAS No. 40575-20-0) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro and trifluoromethoxy functional groups, exhibits remarkable potential in the development of novel therapeutic agents and crop protection solutions. Its molecular structure, combining a quinoline core with halogenated substituents, makes it a valuable intermediate in organic synthesis and drug discovery.

In recent years, the demand for halogenated quinolines like 4-Chloro-5-(trifluoromethoxy)quinoline has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its role as a building block for antimalarial and antiviral compounds, aligning with global health priorities such as infectious disease control. The trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, traits highly sought after in modern drug design.

From an agrochemical perspective, 4-Chloro-5-(trifluoromethoxy)quinoline is explored for its potential as a pesticide intermediate. The chloro-substituted quinoline framework contributes to its bioactivity against pests while the trifluoromethoxy moiety improves environmental persistence. This dual functionality addresses the growing need for sustainable crop protection solutions amid climate change challenges.

Synthetic routes to CAS No. 40575-20-0 often involve Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions, reflecting advancements in green chemistry. Industry professionals frequently search for "synthesis of 4-Chloro-5-(trifluoromethoxy)quinoline" or "suppliers of CAS 40575-20-0," highlighting its commercial relevance. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with pharmaceutical-grade standards.

The compound's thermal stability (decomposition point >200°C) and solubility profile in organic solvents make it suitable for high-temperature reactions and formulation development. Safety data sheets emphasize proper handling under standard laboratory conditions, though it doesn't fall under hazardous material classifications. Environmental studies focus on its biodegradation pathways, a hot topic in eco-conscious chemical development.

Patent literature reveals increasing applications of 4-Chloro-5-(trifluoromethoxy)quinoline in OLED materials and corrosion inhibitors, expanding its industrial utility beyond life sciences. This aligns with trending searches for "multi-functional quinoline derivatives" and "electronic materials chemistry." The compound's structure-activity relationships continue to be a subject of computational chemistry studies using AI-assisted molecular modeling tools.

Market analysts project steady growth for halogenated heterocycles like CAS 40575-20-0, driven by R&D investments in Asia-Pacific pharmaceutical hubs. Quality benchmarks require ≥98% purity, with strict control of isomeric impurities—a key concern for buyers searching "analytical methods for quinoline derivatives." Storage recommendations typically suggest inert atmospheres to preserve the trifluoromethoxy group's integrity.

In academic circles, 4-Chloro-5-(trifluoromethoxy)quinoline serves as a model compound for studying electrophilic aromatic substitution patterns in polyhalogenated systems. Recent publications explore its fluorescence properties, tapping into the booming bioimaging probes market. Such multidisciplinary applications demonstrate why this quinoline derivative remains a focus of innovation across scientific domains.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent